3,5-Dichloro-4-ethoxybenzoic acid
Overview
Description
“3,5-Dichloro-4-ethoxybenzoic acid” is a chemical compound with the CAS Number: 41490-08-8 . It has a molecular weight of 235.07 . The IUPAC name for this compound is this compound . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H8Cl2O3/c1-2-14-8-6 (10)3-5 (9 (12)13)4-7 (8)11/h3-4H,2H2,1H3, (H,12,13) . This code provides a unique identifier for the molecular structure of the compound.
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . The storage temperature is between 2-8°C .
Scientific Research Applications
Chlorination in Fulvic Acid
A study investigated the chlorination of fulvic acid (FA), exploring the formation of chlorinated groups within macromolecules. This process involved exposing FA to chloroperoxidase with chloride and hydrogen peroxide. Notably, the study included 3,5-dimethoxy-4-ethoxybenzoic acid and its chlorinated analogues in the analysis, providing insights into the chlorination dynamics in natural environments like soil and surface water (Niedan, Pavasars, & Oberg, 2000).
Formation of Chlorinated Phenylmethane
Research focused on reducing 3,5-dicholo-4-hydroxybenzoic acid to 3,5-dicholo-4-hydroxybenzyl alcohol, but unexpectedly formed bis(3,5-dichloro-4-hydroxyphenyl)methane. This study highlights a unique reaction pathway and the formation of a novel chlorinated compound (Ritmaleni, Notario, & Yuliatun, 2013).
Synthesis in Antibiotic Production
In the synthesis of the macrolide antibiotic lipiarmycin A3, 3,5-dichloro-6-ethyl-2,4-dihydroxybenzoic acid plays a critical role. This research provides a convenient synthesis method for this polysubstituted aromatic carboxylic acid, showcasing its importance in pharmaceutical synthesis (Alexy & Scharf, 1991).
Chlorination in Organic Syntheses
A study outlined the use of 3,5-dichloro-4-hydroxybenzoic acid as an intermediate in the synthesis of 2,6-Dichlorophenol. This process demonstrates the applicability of dichloro compounds in creating other significant organic compounds (Tarbell, Wilson, & Fanta, 2003).
Applications in Polymer Synthesis
Research into the condensation of various 4-hydroxybenzoic acids, including 3,5-dichloro-4-hydroxybenzoic acid, led to the development of high molecular weight poly(4-hydroxybenzoate)s. This study highlights the role of dichloro-4-hydroxybenzoic acids in advanced polymer synthesis (Kricheldorf & Schwarz, 1984).
Safety and Hazards
The safety information for “3,5-Dichloro-4-ethoxybenzoic acid” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and seeking immediate medical assistance if swallowed .
Properties
IUPAC Name |
3,5-dichloro-4-ethoxybenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-2-14-8-6(10)3-5(9(12)13)4-7(8)11/h3-4H,2H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYGOCJUQOJEPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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